

Theoretical and Computational Deep Dive into Tetrabromomethane (CBr4)

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Tetrabromomethane, or **carbon tetrabromide** (CBr4), is a perhalogenated organic compound that serves as a valuable reagent in organic synthesis and as a subject of fundamental chemical research. Its highly symmetric tetrahedral structure and the presence of heavy bromine atoms give rise to interesting electronic and dynamic properties. This technical guide provides an in-depth analysis of CBr4 through the lens of theoretical studies and computational modeling, offering insights into its molecular structure, electronic properties, vibrational dynamics, and photodissociation pathways.

Molecular Structure and Geometry

Carbon tetrabromide adopts a tetrahedral geometry, belonging to the Td point group. The central carbon atom is sp³ hybridized, forming four equivalent single bonds with the bromine atoms. This high degree of symmetry results in a nonpolar molecule with a zero dipole moment.

Data Presentation: Structural Parameters

The structural parameters of CBr4 have been determined through both experimental techniques, such as gas-phase electron diffraction, and a variety of computational methods. A summary of these findings is presented below.



Parameter	Experimental Value	Computational Value	Method/Basis Set
C-Br Bond Length (Å)	1.942[1]	1.925[2]	SF-X2C-1e
Br-C-Br Bond Angle	109.471[1]	109.47	B3LYP/6-311+G(d)

Electronic Properties

The electronic structure of CBr4 is crucial for understanding its reactivity and spectroscopic behavior. Computational chemistry provides valuable insights into its molecular orbitals, ionization potential, electron affinity, and electronic transitions.

Data Presentation: Electronic Properties

Property	Experimental Value (eV)	Computational Value (eV)	Method/Basis Set
Ionization Potential	10.310[1]	-	-
Electron Affinity	2.060[1]	-	-
Direct Band Gap	-	3.28	GGA/DFT
HOMO Energy	-	-8.98 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]
LUMO Energy	-	0.19 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]
HOMO-LUMO Gap	-	9.17 (for a similar cannabinoid)	B3LYP/6-311+G(d)[3]

Vibrational Analysis

The vibrational modes of CBr4 have been investigated through infrared and Raman spectroscopy, complemented by computational frequency calculations. Due to its high symmetry, CBr4 has four fundamental vibrational modes: a non-degenerate symmetric C-Br



stretching mode (A1), a doubly degenerate bending mode (E), and two triply degenerate modes (F2).

Data Presentation: Vibrational Frequencies

Vibrational Mode	Symmetry	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Method/Basis Set
Symmetric C-Br Stretch	A1	267[2][4]	282[2]	SF-X2C-1e
C-Br Bending	E	125[5]	-	-
Asymmetric C-Br Stretch	F2	673	-	-
C-Br Bending	F2	184[5]	-	-

Photodissociation Dynamics

The photochemistry of CBr4 is of significant interest, particularly its decomposition upon UV irradiation. Experimental and theoretical studies have elucidated the primary dissociation channels, which involve the cleavage of a C-Br bond.

Upon excitation with UV light, typically around 266 nm, the CBr4 molecule undergoes dissociation. The primary photochemical process is the homolytic cleavage of a carbon-bromine bond, yielding a tribromomethyl radical (•CBr3) and a bromine atom (•Br).[6]

Primary Photodissociation Channel: CBr4 + hv → •CBr3 + •Br

Following this initial step, a cascade of secondary reactions can occur, including the recombination of radicals and further decomposition of intermediates.[6]

Experimental and Computational Protocols Experimental Protocol: Photodissociation of CBr4 in Methanol



A common experimental setup to study the photodissociation of CBr4 involves time-resolved X-ray diffraction.[6]

- Sample Preparation: A solution of CBr4 in methanol is prepared.
- Excitation: The sample is excited by an ultraviolet optical pulse at 266 nm with a pulse duration of approximately 2 picoseconds.[6]
- Probing: The ensuing molecular dynamics are monitored by time-delayed X-ray pulses with a duration of 100 picoseconds.[6]
- Data Acquisition: Time-resolved diffraction patterns are collected at various time delays between the pump and probe pulses.
- Analysis: The diffraction patterns are analyzed to identify transient species and determine their structures and populations over time.

Computational Protocol: DFT Calculations of CBr4

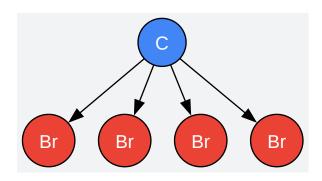
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like CBr4. A typical protocol is as follows:

- Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.
- Method: The B3LYP hybrid functional is a common choice that provides a good balance of accuracy and computational cost for many organic molecules.[7][8]
- Basis Set: The 6-311++G(d,p) basis set is often employed, which includes diffuse functions and polarization functions on both carbon and bromine atoms to accurately describe the electron distribution.[7][8]
- Calculation Types:
 - Geometry Optimization: To find the minimum energy structure and determine bond lengths and angles.



- Frequency Calculation: To obtain the vibrational frequencies and characterize the nature of the stationary point (minimum or transition state).
- Electronic Properties: To calculate HOMO and LUMO energies, ionization potential, and electron affinity.

Visualizations Molecular Structure of CBr4

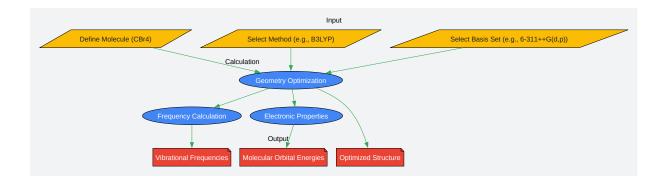


Click to download full resolution via product page

Caption: Tetrahedral molecular structure of CBr4.

General Computational Workflow

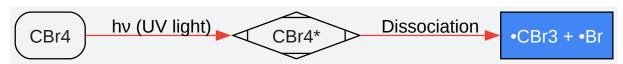




Click to download full resolution via product page

Caption: A general workflow for computational modeling of CBr4.

Simplified Photodissociation Pathway



Click to download full resolution via product page

Caption: Simplified primary photodissociation pathway of CBr4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. time.kaist.ac.kr [time.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical and Computational Deep Dive into Tetrabromomethane (CBr4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125887#aheoretical-studies-and-computational-modeling-of-cbr4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com